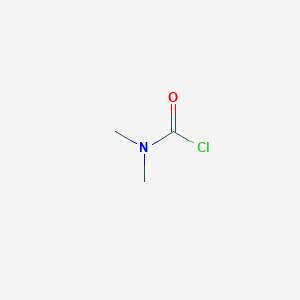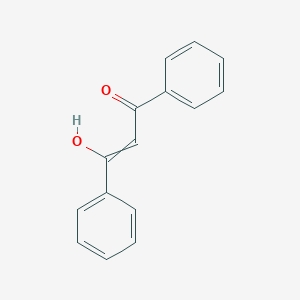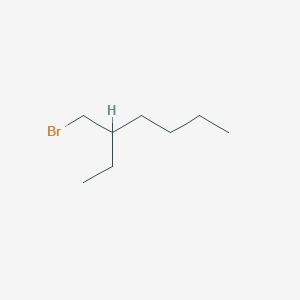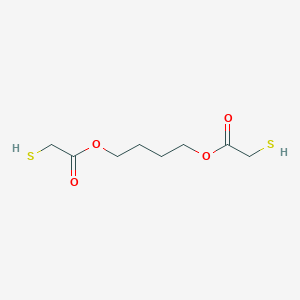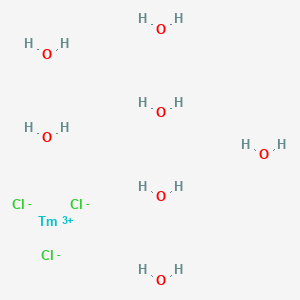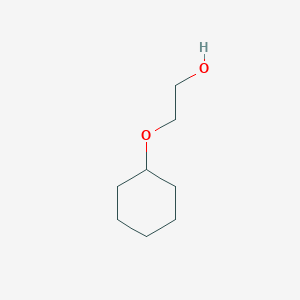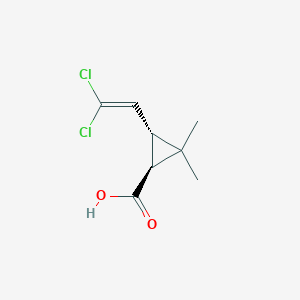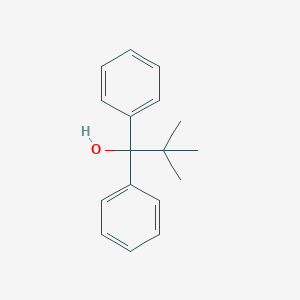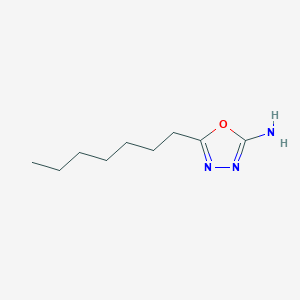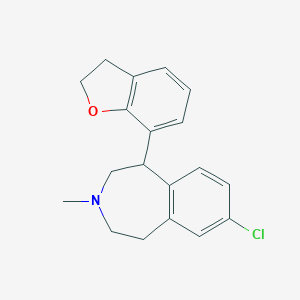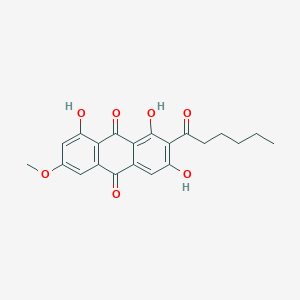
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is a polyketide compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes a hexanoyl group, three hydroxyl groups, and a methoxy group attached to the anthraquinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione typically involves the acylation of 1,3,8-trihydroxy-6-methoxyanthraquinone with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and scavenge free radicals to exert its antioxidant effects. The compound’s ability to modulate signaling pathways such as the NF-κB and MAPK pathways contributes to its anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
Emodin: 1,3,8-trihydroxy-6-methylanthraquinone, known for its anti-inflammatory and anticancer properties.
Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)-anthraquinone, studied for its laxative and anticancer effects.
Chrysophanol: 1,8-dihydroxy-3-methyl-anthraquinone, known for its antimicrobial and anti-inflammatory activities.
Uniqueness
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is unique due to the presence of the hexanoyl group, which imparts distinct physicochemical properties and biological activities compared to other anthraquinone derivatives. This structural modification enhances its solubility and bioavailability, making it a promising candidate for various applications.
特性
CAS番号 |
10210-21-6 |
|---|---|
分子式 |
C21H20O7 |
分子量 |
384.4 g/mol |
IUPAC名 |
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O7/c1-3-4-5-6-13(22)18-15(24)9-12-17(21(18)27)20(26)16-11(19(12)25)7-10(28-2)8-14(16)23/h7-9,23-24,27H,3-6H2,1-2H3 |
InChIキー |
MLTVHORGISIISB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
正規SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Key on ui other cas no. |
10210-21-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
